molecular formula C15H13FO4 B6365005 5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid CAS No. 1179664-08-4

5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6365005
CAS No.: 1179664-08-4
M. Wt: 276.26 g/mol
InChI Key: LIYYNHZDRAMARW-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethoxybenzoic acid, which is then subjected to electrophilic substitution reactions to introduce the fluorine atom at the 2-position. The final step involves coupling the 2,4-dimethoxyphenyl group to the benzoic acid core under controlled conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-Fluorobenzoic acid: Lacks the 2,4-dimethoxyphenyl group, which can influence its chemical properties and applications.

    5-(2,4-Dimethoxyphenyl)benzoic acid: Lacks the fluorine atom, affecting its overall properties.

Uniqueness

5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid is unique due to the combination of the fluorine atom and the 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-5-11(14(8-10)20-2)9-3-6-13(16)12(7-9)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYYNHZDRAMARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681267
Record name 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179664-08-4
Record name 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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